3-Pentanone p-Toluenesulfonylhydrazone: Technical Synthesis & Application Guide
3-Pentanone p-Toluenesulfonylhydrazone: Technical Synthesis & Application Guide
The following technical guide details the synthesis, reactivity, and application of 3-Pentanone p-Toluenesulfonylhydrazone (CAS: 28495-72-9). This document is structured for researchers requiring high-purity intermediates for organometallic catalysis and olefin synthesis.
Executive Summary
3-Pentanone p-toluenesulfonylhydrazone is a symmetric ketonic hydrazone derived from diethyl ketone (3-pentanone). It serves as a critical "masked" carbanion and carbene precursor in advanced organic synthesis. Unlike unsymmetrical hydrazones that suffer from regioselectivity issues during deprotonation, this compound offers a singular mechanistic pathway due to its
Its primary utility lies in the generation of 3-lithio-2-pentene (a vinyllithium species) and 3-diazopentane (in situ), enabling the installation of ethyl-substituted olefinic scaffolds into complex drug pharmacophores.
Chemical Identity & Physical Specifications
| Parameter | Specification |
| IUPAC Name | 4-methyl-N'-(pentan-3-ylidene)benzenesulfonohydrazide |
| Common Name | 3-Pentanone Tosylhydrazone |
| CAS Number | 28495-72-9 |
| Molecular Formula | |
| Molecular Weight | 254.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 103–105 °C (Lit. 103 °C) |
| Solubility | Soluble in EtOH, MeOH, DMSO, |
| Stability | Stable at room temperature; hygroscopic; store under inert gas |
Divergent Reactivity Pathways
The utility of this molecule is defined by the reaction conditions employed. It acts as a divergence point in synthesis:
-
Path A (Organolithium Bases): Undergoes the Shapiro Reaction to form vinyllithium intermediates.[1]
-
Path B (Alkoxide Bases/Pd Catalysis): Generates Diazoalkanes in situ, which then enter Pd-catalyzed cross-coupling cycles (Barluenga coupling) or Bamford-Stevens elimination.
Figure 1: Mechanistic divergence of 3-Pentanone Tosylhydrazone based on basicity and catalyst presence.
Experimental Protocol: Synthesis
This protocol ensures high purity suitable for metal-catalyzed applications. The condensation is equilibrium-driven; removing water is beneficial but often unnecessary due to the precipitation of the product.
Reagents
-
3-Pentanone (Diethyl ketone): 1.0 equiv (86.13 g/mol )
-
p-Toluenesulfonyl hydrazide: 1.0 equiv (186.23 g/mol )
-
Ethanol (Absolute): 3 mL per mmol of substrate
-
HCl (conc.): Catalytic amount (1-2 drops per 10 mmol)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide (18.6 g, 100 mmol) in absolute ethanol (300 mL). Mild heating (40–50 °C) may be required to achieve full dissolution.
-
Addition: Add 3-pentanone (8.61 g, 10.6 mL, 100 mmol) to the solution.
-
Catalysis: Add 5 drops of concentrated HCl.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the hydrazide.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. The product will crystallize as white needles.
-
Isolation: Cool the flask in an ice bath (0 °C) for 30 minutes to maximize yield. Filter the solids via vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol (2 x 20 mL) followed by cold pentane (2 x 20 mL) to remove unreacted ketone and trace acid.
-
Drying: Dry under high vacuum (< 1 mbar) for 6 hours.
-
Expected Yield: 85–95%
-
QC Check: Melting point should be sharp (103–105 °C).
-
Application 1: The Shapiro Reaction
This protocol generates 3-lithio-2-pentene , a nucleophilic vinyl anion equivalent.
Mechanism & Causality
The reaction requires 2.0+ equivalents of alkyllithium.
-
First Eq: Deprotonates the N-H (acidic proton).
-
Second Eq: Deprotonates the
-methylene proton (kinetic acidity). -
Warming: Causes the elimination of lithium p-toluenesulfinate (
) and , generating the vinyllithium.
Protocol
-
Setup: Flame-dry a 2-neck flask under Argon. Add 3-pentanone tosylhydrazone (2.54 g, 10 mmol) and anhydrous TMEDA (20 mL) or THF/Hexane (1:1).
-
Lithiation: Cool to -78 °C . Add n-BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise. The solution will turn deep red/orange (dianion formation).
-
Decomposition: Stir at -78 °C for 15 min, then warm to 0 °C (or room temperature depending on substrate stability). Gas evolution (
) indicates vinyllithium formation.[1] Stir for 30–60 mins. -
Quenching: Cool back to -78 °C if the electrophile is reactive. Add the electrophile (e.g., Benzaldehyde, 1.1 equiv).
-
Workup: Quench with sat.
, extract with ether, and purify via column chromatography.
Application 2: Pd-Catalyzed Cross-Coupling
This method (Barluenga/Valdés) couples the hydrazone with aryl halides to form substituted alkenes, avoiding the use of unstable organometallic reagents.
Protocol
-
Reagents:
-
3-Pentanone Tosylhydrazone (1.2 equiv)[2]
-
Aryl Bromide (1.0 equiv)
- (2 mol%) / XPhos (8 mol%)
- (2.5 equiv)
-
1,4-Dioxane (0.2 M concentration)
-
-
Execution: Combine all solids in a sealed tube inside a glovebox or under strictly inert atmosphere. Add solvent.[3][4][5]
-
Reaction: Heat to 100 °C for 8–12 hours.
-
Note: The base generates the diazo intermediate in situ, which reacts immediately with the oxidative addition complex (
) to form a Pd-carbene.
-
-
Product: The resulting Pd-carbene undergoes migratory insertion and
-hydride elimination to yield the trisubstituted alkene .
Safety & Handling
-
Tosylhydrazones: Generally stable, but can decompose exothermically at high temperatures. Do not heat dry solids above their melting point without solvent.
-
n-BuLi: Pyrophoric. Requires standard air-free Schlenk technique.
-
Diazo Intermediates: While generated in situ and consumed immediately in the Pd-coupling protocol, diazo compounds are potentially explosive. Do not concentrate reaction mixtures containing active diazo species.
References
-
Synthesis of Tosylhydrazones
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
-
PubChem Compound Summary for CID 277909, 3-Pentanone p-Toluenesulfonylhydrazone. Link
-
Shapiro Reaction Mechanism & Scope
-
Pd-Catalyzed Cross-Coupling (Barluenga-Valdés)
-
Barluenga, J., & Valdés, C. (2011). "Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 50(33), 7486-7500. Link
-
Barluenga, J., et al. (2007). "Pd-Catalyzed Cross-Coupling Reactions with Carbonyls via Nucleophilic Addition of N-Tosylhydrazones to Aryl Halides." Journal of the American Chemical Society, 129(42), 12634-12635. Link
-
-
Bamford-Stevens Reaction
-
Bamford, W. R., & Stevens, T. S. (1952). "The Decomposition of Toluene-p-sulfonylhydrazones by Alkali." Journal of the Chemical Society, 4735-4740. Link
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-Pentanone p-Toluenesulfonylhydrazone | C12H18N2O2S | CID 277909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bamford-Stevens Reaction [organic-chemistry.org]
- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
